molecular formula C5H2ClFIN B1358075 5-Chloro-2-fluoro-4-iodopyridine CAS No. 659731-48-3

5-Chloro-2-fluoro-4-iodopyridine

Cat. No. B1358075
M. Wt: 257.43 g/mol
InChI Key: MAQBAWYSDZIKIC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2ClFIN . It has a molecular weight of 257.43 . The compound is usually stored in a refrigerator and is available in a white to off-white solid form .


Synthesis Analysis

The synthesis of 5-Chloro-2-fluoro-4-iodopyridine involves various chemical reactions. For instance, one method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid . Another method involves heating the compound at about 95°C for about 26 hours .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluoro-4-iodopyridine is 1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Fluoropyridines, such as 5-Chloro-2-fluoro-4-iodopyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in the synthesis of various biological active compounds .


Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-4-iodopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 42.1±0.3 cm3 . The compound is also characterized by its polar surface area of 13 Å2 and polarizability of 16.7±0.5 10-24 cm3 .

Scientific Research Applications

  • Pharmaceutical Research

    • This compound can be used as a building block in the synthesis of various pharmaceutical compounds . The specific applications can vary greatly depending on the context of the research.
  • Biochemical Research

    • It can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Chemical Synthesis

    • It may be used as a reagent in the multi-step synthesis of (±)-epibatidine . Epibatidine is an alkaloid that is secreted by the skin of certain frogs and has potent analgesic effects.
  • Herbicides and Insecticides

    • Halogenated pyridines were used as starting materials for the synthesis of some herbicides and insecticides .
  • Material Science

    • This compound can be used in the development of new materials with unique properties . The specific applications can vary greatly depending on the context of the research.
  • Environmental Science

    • It can be used in environmental science research to study the impact and behavior of halogenated organic compounds in the environment .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQBAWYSDZIKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619061
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-4-iodopyridine

CAS RN

659731-48-3
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Karlsson, H Benson, C Cook, G Currie… - … Process Research & …, 2021 - ACS Publications
… A controlled addition of the 5-chloro-2-fluoro-4-iodopyridine in NMP solution to the 28 wt % … heat of reaction of 156 kJ/mol 5-chloro-2-fluoro-4-iodopyridine and operating at a reaction …
Number of citations: 5 pubs.acs.org
BR Bellenie, KMJ Cheung, A Varela… - Journal of Medicinal …, 2020 - ACS Publications
Deregulation of the transcriptional repressor BCL6 enables tumorigenesis of germinal center B-cells, and hence BCL6 has been proposed as a therapeutic target for the treatment of …
Number of citations: 45 pubs.acs.org
B Barlaam, R Casella, J Cidado, C Cook… - Journal of Medicinal …, 2020 - ACS Publications
… The reaction was split into four separate sealed microwave reaction vessels, each containing 5-chloro-2-fluoro-4-iodopyridine 55 (750 mg, 2.95 mmol), concentrated aqueous …
Number of citations: 56 pubs.acs.org
N Ji, Y Yang, Y Chen, WX Shen, ZS Chen - Drugs of the Future, 2021 - access.portico.org
… Coupling of 5-chloro-2-fluoro-4iodopyridine (VI) with isoproylamine (VII) in DMSO under microwave irradiation at 150 C or in EtOH at 80 C yields 5-chloro-4-iodo-N-(2-propanyl)-2-…
Number of citations: 2 access.portico.org

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